molecular formula C12H14O4 B1453573 4-(Tetrahydrofuran-3-ylmethoxy)benzoic acid CAS No. 1236404-98-0

4-(Tetrahydrofuran-3-ylmethoxy)benzoic acid

Cat. No.: B1453573
CAS No.: 1236404-98-0
M. Wt: 222.24 g/mol
InChI Key: ZAKWRINTGMPSCT-UHFFFAOYSA-N
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Description

4-(Tetrahydrofuran-3-ylmethoxy)benzoic acid is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is a derivative of benzoic acid and features a tetrahydrofuran ring in its structure.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetrahydrofuran-3-ylmethoxy)benzoic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The general synthetic route involves the coupling of a boronic acid derivative with a halogenated benzoic acid under the influence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The process involves the use of environmentally benign organoboron reagents and palladium catalysts, which are known for their stability and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Tetrahydrofuran-3-ylmethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic reagents like sodium methoxide or electrophilic reagents like bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-(Tetrahydrofuran-3-ylmethoxy)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

4-(Tetrahydrofuran-3-ylmethoxy)benzoic acid can be compared with other similar compounds, such as:

    Benzofuran derivatives: These compounds also contain a furan ring and exhibit a wide range of biological activities, including anti-tumor and anti-viral properties.

    Benzoic acid derivatives: These compounds share the benzoic acid core structure and are known for their antimicrobial and preservative properties.

The uniqueness of this compound lies in its specific structural features, such as the presence of the tetrahydrofuran ring, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(oxolan-3-ylmethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c13-12(14)10-1-3-11(4-2-10)16-8-9-5-6-15-7-9/h1-4,9H,5-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKWRINTGMPSCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tetrahydrofuran-3-ylmethanol (21.89 g), methyl 4-hydroxybenzoate (33.5 g) and triphenylphosphine (64.5 g) in tetrahydrofuran (400 mL) was slowly added dropwise a solution (120 mL, 40% toluene solution) of diethyl azodicarboxylate in toluene at 0° C., and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and triphenylphosphine oxide was precipitated from ethyl acetate-hexane. The mixture was filtered through a glass filter to remove triphenylphosphine oxide, and the filtrate was concentrated. The residue was purified by silica gel column chromatography [eluent; hexane:ethyl acetate=90:10 (volume ratio)→hexane:ethyl acetate=40:10] to give a colorless oil. The obtained colorless oil was dissolved in tetrahydrofuran (200 mL) and methanol (100 mL), 8N aqueous sodium hydroxide solution (100 mL) was added, and the mixture was stirred with heating at 80° C. for 2 hr. The reaction solution was concentrated, cooled to 0° C., and neutralized with 6N hydrochloric acid, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to give the title compound (23 g, yield 48%) as colorless crystals.
Quantity
21.89 g
Type
reactant
Reaction Step One
Quantity
33.5 g
Type
reactant
Reaction Step One
Quantity
64.5 g
Type
reactant
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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